![molecular formula C19H19NO3 B2693211 N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxybenzamide CAS No. 2034293-57-5](/img/structure/B2693211.png)
N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxybenzamide
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Overview
Description
“N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxybenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . It also contains a methoxy group (-OCH3) and an amide group (-CONH2), attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a methoxy group, and an amide group. The benzofuran ring is a fused ring system that is planar. The methoxy group is an electron-donating group, and the amide group can participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzofuran ring might undergo electrophilic substitution reactions. The methoxy group, being an electron-donating group, could increase the electron density on the benzene ring, making it more susceptible to electrophilic attacks. The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the benzofuran ring could contribute to its aromaticity and stability. The methoxy group could influence its polarity and solubility in different solvents .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have demonstrated promising anticancer potential. Researchers have identified specific benzofuran compounds with significant cell growth inhibitory effects against various cancer cell lines. For instance, compound 36 exhibited substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Investigating the mechanisms underlying this activity could lead to novel therapeutic strategies.
Antimicrobial Properties
Hydrazones, including those derived from benzofuran, possess antimicrobial characteristics. These compounds have shown activity against bacteria, fungi, and other pathogens. Researchers have explored their potential as antibacterial agents, which could contribute to combating drug-resistant strains . Further studies are needed to optimize their efficacy and safety profiles.
Anti-Inflammatory Effects
Certain benzofuran derivatives exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders. Investigating their mechanisms of action and potential clinical applications is crucial .
Antioxidant Activity
Benzofuran compounds have been investigated for their antioxidant effects. By scavenging free radicals, they may protect cells from oxidative damage. Understanding their structure-activity relationships and exploring their potential as natural antioxidants could have implications for health and disease prevention .
Sensor Materials
Hydrazones, including those derived from benzofuran, find applications in sensor technology. Researchers have used them to detect fluoride ions, cyanide ions, heavy metals, and toxic gases. Their versatility in sensor design makes them valuable for environmental monitoring and safety applications .
Hybrid Molecules
Combining different moieties with biological activities can lead to hybrid molecules. Benzofuran-based hybrids, with dual or synergistic effects, offer the potential for enhanced potency and reduced side effects. Researchers continue to explore these hybrid structures for therapeutic applications .
Future Directions
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13(11-17-12-15-5-3-4-6-18(15)23-17)20-19(21)14-7-9-16(22-2)10-8-14/h3-10,12-13H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLXIITXLGKSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxybenzamide |
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